molecular formula C11H17ClFNO B1449282 1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride CAS No. 1864062-02-1

1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride

Cat. No. B1449282
CAS RN: 1864062-02-1
M. Wt: 233.71 g/mol
InChI Key: FNFCUXAZANDQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride is a synthetic compound used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine and is composed of a fluorinated phenyl ring, a methyl group, and an amine group. The hydrochloride salt form is often used in laboratory experiments due to its high solubility in water. This compound has been studied for its role in biochemical and physiological effects, as well as its potential for use in various laboratory experiments.

Scientific Research Applications

Analgesic Potential

1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride: has been studied for its potential as an analgesic. Research indicates that derivatives of this compound have been synthesized and characterized, showing potent analgesic efficacy in animal models. The Hot Plate Method was used to estimate the analgesic action of these derivatives, with some compounds displaying an ultrashort to long duration of action. This suggests that the compound and its derivatives could be useful in developing new pain-relieving medications .

Opioid Receptor Agonist Research

The compound has been involved in the study of designing pharmacophore models for analgesics. It’s part of a class of μ opioid receptor agonists, which are known for their effectiveness in pain management. However, traditional opioids have severe side effects like addiction and respiratory depression. Research involving 1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride aims to develop novel μ opioid receptor analgesics that retain their analgesic properties but have fewer adverse side effects .

Development of Peripheral Pain Management Drugs

Studies suggest that certain derivatives of 1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride can depress peripheral and centrally mediated pain through opioid-independent systems. This opens up possibilities for the compound to be used in the development of drugs that manage peripheral pain without the typical side effects associated with opioids .

Synthesis of Piperidine Substituted Compounds

The compound is part of a broader research effort to synthesize and evaluate piperidine substituted compounds. These efforts aim to enhance the current knowledge and develop superior molecules for the treatment of pain. Piperidine derivatives are a major class of μ agonists, and advancements in this area could lead to more effective pain treatments .

Comparative Studies with Morphine-like Activity

1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride: derivatives have been compared with morphine, which is known for its morphine-like activity. This comparison is crucial in understanding the safety profile and risk of addiction associated with these new compounds, potentially leading to safer alternatives to traditional pain medications .

In Vivo Analgesic Potential Evaluation

The compound has been used in in vivo studies to evaluate its analgesic potential. These studies are essential for determining the practical application and effectiveness of the compound in living organisms, which is a critical step before considering clinical trials .

Chemical and Physical Characterization

In addition to pharmacological applications, there has been significant research into the chemical and physical characterization of 1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride and its derivatives. This includes methods like HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR, which are vital for understanding the compound’s structure and properties .

Safety Profile and Side Effects Analysis

Finally, the safety profile and side effects of 1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride derivatives are under continuous study. This research is crucial for identifying any potential adverse effects and ensuring that any new medications developed from this compound are safe for human use .

properties

IUPAC Name

1-(3-fluorophenoxy)-3-methylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO.ClH/c1-8(2)11(13)7-14-10-5-3-4-9(12)6-10;/h3-6,8,11H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFCUXAZANDQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COC1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.